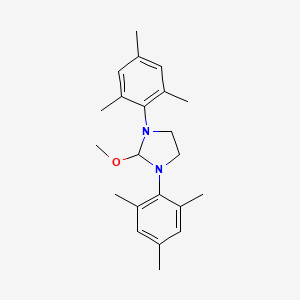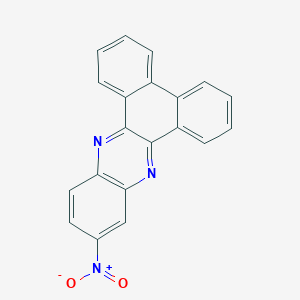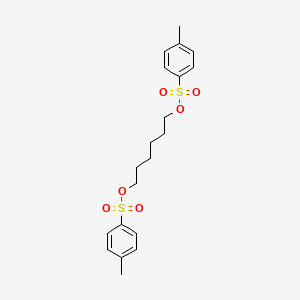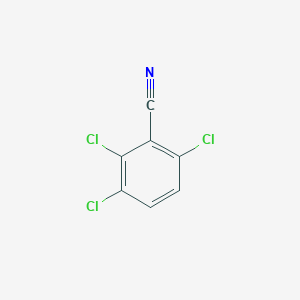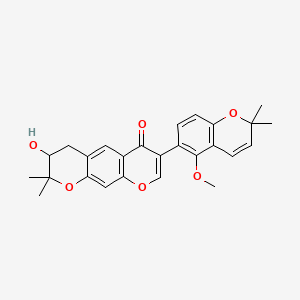
Mundulone
Overview
Description
Mundulone is an isoflavone that has been identified as a natural product with tocolytic efficacy . It has been observed to inhibit intracellular Ca2+ regulated myometrial contractility .
Molecular Structure Analysis
Mundulone has a molecular formula of C26H26O6 . The molecule contains a total of 62 bonds, including 36 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 1 ketone (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis
Mundulone has a net charge of 0, an average mass of 434.488, and a monoisotopic mass of 434.17294 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Uterine-Relaxant Effects in Preterm Labor Management
Mundulone has been identified as a potential therapeutic agent for managing preterm labor. A study revealed that mundulone, along with mundulone acetate (MA), are effective antagonists in uterine myometrial cells. This discovery is significant because current tocolytics for preterm labor are limited by off-target side effects and short duration of benefits. The study focused on the uterine-selectivity of mundulone and MA, their cytotoxic effects, and potential synergistic combinations with current tocolytics. The research also evaluated the efficacy of mundulone in ex vivo human myometrial tissue and its selectivity by assessing its impact on the fetal ductus arteriosus, a major off-target of known tocolytics (Siricilla et al., 2020).
Isolation and Structural Analysis
Mundulone has been isolated and studied as part of the chemical investigation of natural products. A study on Mundulea suberosa, a plant species, led to the isolation of two new prenylated flavanones, along with other compounds including mundulone. The research involved the extraction of these compounds from plant materials and establishing their chemical structures using spectral data. This type of research is fundamental in the field of natural product chemistry and can lead to the discovery of compounds with various biological activities (Rao et al., 1997).
Cytotoxic Properties in Cancer Research
Mundulone has also been investigated for its cytotoxic properties. In a study focusing on Mundulea chapelieri, a variety of compounds were isolated including mundulone. These compounds were tested for cytotoxicity against human ovarian cancer cell lines. Such studies are crucial in the search for new anticancer agents. The research highlighted the potential of mundulone and related compounds in contributing to the development of novel treatments for cancer (Cao et al., 2004).
Future Directions
Mundulone and MA have potential as small molecule leads for the discovery of novel tocolytics . They could benefit from medicinal chemistry efforts to study the structural activity relationship for further development into a promising single and/or combination tocolytic therapy for the management of preterm labor .
properties
IUPAC Name |
3-hydroxy-7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-25(2)9-8-16-19(31-25)7-6-15(24(16)29-5)18-13-30-21-12-20-14(10-17(21)23(18)28)11-22(27)26(3,4)32-20/h6-10,12-13,22,27H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDZAHLWHEULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C3=COC4=C(C3=O)C=C5CC(C(OC5=C4)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346122 | |
| Record name | Mundulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mundulone | |
CAS RN |
481-94-7 | |
| Record name | Mundulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mundulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



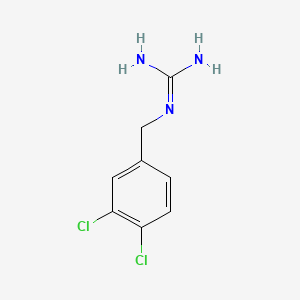

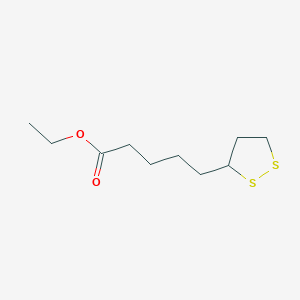
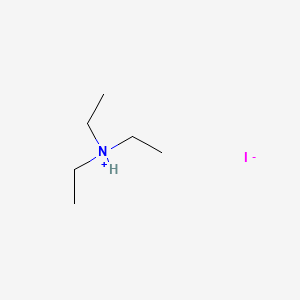
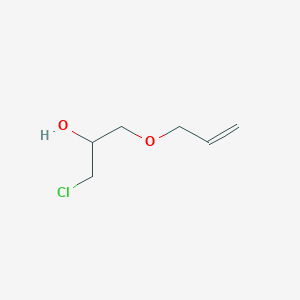
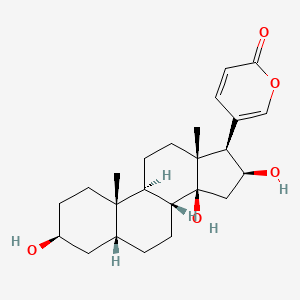
![tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate](/img/structure/B3052844.png)
